molecular formula C18H15F3N4O3S B2857630 RH01386

RH01386

Cat. No.: B2857630
M. Wt: 424.4 g/mol
InChI Key: BVWCKDMNROTYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RH01386 is a small molecule with significant potential in the treatment of type 2 diabetes. It is known for its ability to prevent endoplasmic reticulum stress-induced beta cell dysfunction and death. Additionally, this compound inhibits proapoptotic gene expression and restores glucose-stimulated insulin secretion responses impaired by endoplasmic reticulum stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RH01386 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of small molecules. This includes large-scale reactions in controlled environments, purification processes to ensure high purity, and quality control measures to maintain consistency. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for various applications .

Chemical Reactions Analysis

Types of Reactions

RH01386 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .

Scientific Research Applications

RH01386 has a wide range of scientific research applications, including:

Mechanism of Action

RH01386 exerts its effects by preventing endoplasmic reticulum stress-induced beta cell dysfunction and death. It inhibits the expression of proapoptotic genes and restores glucose-stimulated insulin secretion responses. The compound increases ATP levels in beta cells treated with tunicamycin, a known inducer of endoplasmic reticulum stress. Additionally, this compound inhibits the activity of caspase-3, a downstream effector of the apoptotic pathway, thereby protecting beta cells from apoptosis .

Comparison with Similar Compounds

RH01386 is unique in its ability to prevent endoplasmic reticulum stress-induced beta cell dysfunction and death. Similar compounds include:

    Tunicamycin: An inducer of endoplasmic reticulum stress used in research to study cellular responses.

    Thapsigargin: Another compound that induces endoplasmic reticulum stress and is used in similar research applications.

    4-Phenylbutyric Acid: Known for its ability to reduce endoplasmic reticulum stress and protect cells from apoptosis.

This compound stands out due to its specific mechanism of action and potential therapeutic applications in type 2 diabetes .

Properties

IUPAC Name

4-cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)11-6-7-14(13(8-11)25(27)28)29-17-23-15(10-4-2-1-3-5-10)12(9-22)16(26)24-17/h6-8,10H,1-5H2,(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWCKDMNROTYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=O)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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